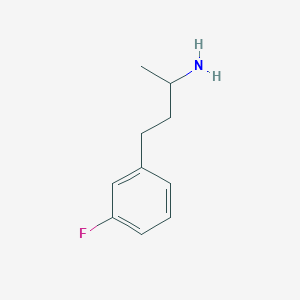

4-(3-Fluorophenyl)butan-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-fluorophenyl)butan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN/c1-8(12)5-6-9-3-2-4-10(11)7-9/h2-4,7-8H,5-6,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBTPZQTYRUCYFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC(=CC=C1)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 3 Fluorophenyl Butan 2 Amine and Analogues

Direct Synthetic Routes to 4-(3-Fluorophenyl)butan-2-amine

Direct methods for the synthesis of this compound primarily involve the conversion of a carbonyl group into an amine.

Reductive Amination Strategies from Corresponding Ketones

Reductive amination is a widely employed and efficient method for synthesizing amines from ketones or aldehydes. wikipedia.orglibretexts.org This one-pot reaction involves the initial formation of an imine or enamine intermediate from the ketone and an amine, followed by in-situ reduction to the desired amine. wikipedia.orgmasterorganicchemistry.com For the synthesis of this compound, the precursor ketone, 4-(3-Fluorophenyl)butan-2-one (B1331177), is reacted with an amine source, such as ammonia (B1221849), in the presence of a suitable reducing agent. libretexts.org

Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and catalytic hydrogenation. wikipedia.orgharvard.edu Sodium triacetoxyborohydride is often preferred due to its mildness and selectivity for reducing the intermediate iminium ion over the starting ketone. masterorganicchemistry.comharvard.edu The reaction is typically performed in a suitable solvent like methanol (B129727) or dichloroethane, sometimes with the addition of an acid catalyst to facilitate imine formation. harvard.edu The direct reductive amination of 4-(3-fluorophenyl)butan-2-one with ammonia would yield the target primary amine. organic-chemistry.org

Table 1: Common Reducing Agents for Reductive Amination

| Reducing Agent | Key Characteristics |

|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Effective but toxic due to cyanide byproducts. harvard.edu |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, selective, and a common choice for this reaction. wikipedia.orgharvard.edu |

| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | A "green" method, though it may require higher pressures and temperatures. wikipedia.org |

Nucleophilic Substitution Approaches for Carbon-Nitrogen Bond Formation

The formation of the carbon-nitrogen bond in this compound can also be achieved through nucleophilic substitution reactions. libretexts.org This approach typically involves the reaction of an alkyl halide with an amine nucleophile. chemguide.co.uk However, direct alkylation of ammonia with a suitable alkyl halide can lead to a mixture of primary, secondary, and tertiary amines due to the increasing nucleophilicity of the products. chemguide.co.uk

A more controlled method is the Gabriel synthesis, which utilizes potassium phthalimide (B116566) as an ammonia surrogate. masterorganicchemistry.com In this method, the phthalimide anion acts as the nucleophile, attacking an appropriate alkyl halide. The resulting N-alkylated phthalimide is then cleaved, typically with hydrazine, to release the primary amine. masterorganicchemistry.com This prevents over-alkylation and provides a reliable route to primary amines. masterorganicchemistry.com For the synthesis of this compound, a suitable precursor would be a 4-(3-fluorophenyl)butyl derivative with a leaving group at the 2-position.

Precursor Synthesis and Transformation Pathways

The successful synthesis of the target amine is highly dependent on the efficient preparation of its key precursors.

Preparation of 4-(3-Fluorophenyl)butan-2-one

The key precursor for the reductive amination route is 4-(3-Fluorophenyl)butan-2-one. This ketone can be synthesized through various methods, with Friedel-Crafts acylation being a common approach. This reaction involves the acylation of fluorobenzene (B45895) with a suitable acylating agent in the presence of a Lewis acid catalyst. Alternatively, methods involving the alkylation of a phenyl precursor can be employed. For instance, the reaction of phenol (B47542) with 4-hydroxybutan-2-one in the presence of an acid catalyst can yield a related hydroxyphenyl butanone, which could then be converted to the desired fluorinated analog. google.com

Functional Group Interconversions Leading to Amine Formation

Functional group interconversions offer alternative pathways to introduce the amine functionality. ub.eduimperial.ac.uk For example, a precursor alcohol, 4-(3-fluorophenyl)butan-2-ol, can be converted to the corresponding amine. This can be achieved by first converting the alcohol to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an amine source like ammonia or an azide, which can then be reduced to the amine. solubilityofthings.com

Another approach involves the reduction of other nitrogen-containing functional groups. For instance, a nitro group can be reduced to an amine. A synthetic route could involve the nitration of a suitable precursor followed by reduction. The reduction of a nitrile group also provides a pathway to primary amines. imperial.ac.uk

Asymmetric Synthesis and Chiral Resolution Techniques

Since this compound is a chiral compound, obtaining enantiomerically pure forms is often crucial for its intended applications. This can be achieved through asymmetric synthesis or chiral resolution of a racemic mixture.

Asymmetric synthesis aims to create a specific enantiomer directly. One common strategy is the use of chiral auxiliaries. tcichemicals.com For instance, tert-butanesulfinamide can be condensed with the precursor ketone, 4-(3-fluorophenyl)butan-2-one, to form a chiral sulfinylimine. yale.edunih.gov Subsequent reduction of this intermediate proceeds with high diastereoselectivity, and the chiral auxiliary can then be cleaved to yield the enantiomerically enriched amine. nih.gov

Chiral resolution involves the separation of a racemic mixture of the amine. tcichemicals.com This can be accomplished by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or its derivatives. google.comrsc.org The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization. rsc.org After separation, the desired enantiomer of the amine can be liberated from the salt. Another method for chiral resolution is enantioselective chromatography, which utilizes a chiral stationary phase to separate the enantiomers. mdpi.com

Table 2: Comparison of Chiral Synthesis Strategies

| Method | Advantages | Disadvantages |

|---|---|---|

| Asymmetric Synthesis | Directly produces the desired enantiomer, potentially higher overall yield. yale.edu | Requires chiral reagents or catalysts which can be expensive. yale.edu |

| Chiral Resolution | Can be applied to racemic mixtures prepared by various routes. google.com | Theoretical maximum yield for the desired enantiomer is 50%. tcichemicals.com |

Advanced Synthetic Strategies and Process Development

Modern organic synthesis focuses on developing highly efficient, selective, and sustainable methods. Advanced strategies are continuously being applied to the synthesis of complex molecules like this compound.

Transition metal catalysis is a cornerstone of modern synthesis, enabling the formation of carbon-nitrogen bonds with high efficiency. numberanalytics.com The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed cross-coupling reaction used to form aryl amines from aryl halides (or triflates) and an amine. wikipedia.orgorganic-chemistry.org While this reaction directly forms an aryl amine (C(sp²)-N bond), its principles are integral to the synthesis of precursors for compounds like this compound. For instance, a key intermediate could be synthesized via a coupling reaction to introduce the aminophenyl moiety.

The reaction typically involves a palladium source (e.g., Pd(OAc)₂ or a pre-catalyst), a phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) being particularly effective. youtube.comresearchgate.net These ligands stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle: oxidative addition, amine coordination/deprotonation, and reductive elimination. youtube.com

Table 4: Representative Systems for Buchwald-Hartwig Amination

| Palladium Source | Ligand | Base | Substrates | Ref. |

|---|---|---|---|---|

| Pd₂(dba)₃ | BINAP | NaOt-Bu | Aryl iodides/triflates, Primary amines | wikipedia.org |

| Pd(OAc)₂ | XPhos, SPhos | K₃PO₄, Cs₂CO₃ | Aryl chlorides/bromides, Various amines | youtube.com |

This table shows examples of catalytic systems used for palladium-catalyzed C-N bond formation.

Directing the functionalization to a specific position in a molecule is a significant challenge in synthesis. nih.gov C-H activation is a powerful strategy that allows for the direct conversion of a C-H bond into a C-C or C-X bond, avoiding the need for pre-functionalized starting materials. researchgate.net

In the context of this compound, regioselective functionalization is key to correctly placing the fluorine atom on the phenyl ring. For example, the direct C-H fluorination of a phenylbutane precursor could be envisioned, although controlling regioselectivity (ortho, meta, para) can be difficult. nih.gov More commonly, a directing group is used to guide a transition metal catalyst to a specific C-H bond. researchgate.net For instance, a directing group placed on the butyl chain could direct ortho- or meta-functionalization of the phenyl ring. While ortho-C-H activation is more common, methods for distal (meta, para) C-H functionalization are emerging. nih.gov

Alternatively, starting with a pre-functionalized fluorobenzene derivative, such as 1-bromo-3-fluorobenzene, allows for regioselective elaboration using standard cross-coupling reactions to build the butanone side chain, which is then converted to the amine. princeton.edu

Table 5: Approaches for Regioselective Functionalization

| Method | Strategy | Example Target Bond | Key Features |

|---|---|---|---|

| Directed C-H Activation | Use of a directing group to guide a metal catalyst. | Ortho C-H bond relative to the directing group. | High regioselectivity, atom economy. researchgate.net |

| Nucleophilic Aromatic Substitution (SNAAr) | Activation of the ring by electron-withdrawing groups. | C-F or C-Cl bond on an activated ring. | Requires specific electronic properties of the substrate. princeton.edu |

| Cross-Coupling Reactions | Coupling of a pre-functionalized aryl halide with an organometallic reagent. | C-Br or C-I bond. | Reliable and predictable regioselectivity. |

This table outlines different strategies to achieve regioselective functionalization on aromatic rings.

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, has emerged as a powerful technology for pharmaceutical synthesis. acs.orgthieme-connect.de It offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for automation and seamless multi-step synthesis. rsc.orgallfordrugs.com

Table 6: Comparison of Batch vs. Flow Chemistry for Pharmaceutical Synthesis

| Parameter | Batch Processing | Flow Chemistry |

|---|---|---|

| Scale | Defined by vessel size. Scaling up can be challenging. | Scaled by running the process for longer times. |

| Heat Transfer | Limited by surface-area-to-volume ratio. | Excellent, due to high surface-area-to-volume ratio in small channels. |

| Mixing | Can be slow and inefficient, leading to local concentration gradients. | Rapid and highly efficient diffusion-based mixing. |

| Safety | Large volumes of hazardous reagents or intermediates are present at one time. | Small reactor volumes mean only small quantities are reacting at any given moment. allfordrugs.com |

| Process Control | Parameters like temperature and concentration can vary within the vessel. | Precise control over residence time, temperature, and stoichiometry. |

| Multi-step Synthesis | Requires isolation and purification of each intermediate. | Can be "telescoped" into a single continuous process without isolation. rsc.orgrsc.org |

This table highlights the key differences and advantages of flow chemistry compared to traditional batch methods.

Chemical Reactivity and Mechanistic Investigations of 4 3 Fluorophenyl Butan 2 Amine

Fundamental Reactivity of the Amine Functionality

The presence of a lone pair of electrons on the nitrogen atom is central to the reactivity of the amine group, conferring both basic and nucleophilic properties. libretexts.orglibretexts.org

The basicity of an amine is a measure of its ability to accept a proton, a property governed by the availability of the nitrogen lone pair. For 4-(3-fluorophenyl)butan-2-amine, which is a primary aliphatic amine, the basicity is influenced by the electronic characteristics of its substituents. pdx.edu Aliphatic amines are generally more basic than aromatic amines because the lone pair in aromatic amines is delocalized into the phenyl ring, reducing its availability for protonation. masterorganicchemistry.com

The structure of this compound features a butan-2-amine chain, which is aliphatic in nature. However, the phenyl ring, and specifically the electronegative fluorine atom, exerts an electron-withdrawing inductive effect. This effect is transmitted through the carbon chain, decreasing the electron density on the nitrogen atom and thereby reducing its basicity compared to a simple alkylamine like butan-2-amine. masterorganicchemistry.com The pKa of the conjugate acid (R-NH3+) is a common measure of amine basicity; a higher pKa indicates a stronger base. pdx.edumasterorganicchemistry.com

Table 1: Comparison of Predicted pKaH Values for this compound and Related Amines

| Compound | Structure | Key Structural Feature | Predicted pKa of Conjugate Acid (pKaH) |

| Butan-2-amine | CH₃CH(NH₂)CH₂CH₃ | Simple aliphatic amine | ~10.6 |

| This compound | C₆H₄(F)CH₂CH₂CH(NH₂)CH₃ | Aliphatic amine with electron-withdrawing aryl group | ~10.2 |

| Aniline | C₆H₅NH₂ | Aromatic amine (lone pair delocalized) | 4.6 |

| Benzylamine | C₆H₅CH₂NH₂ | Aliphatic amine with adjacent phenyl group | 9.3 |

Note: The pKaH values are approximate and serve for comparative purposes to illustrate electronic effects.

The lone pair of electrons also allows the amine to act as a nucleophile, participating in reactions where it attacks an electron-deficient center. masterorganicchemistry.com As a primary amine, this compound is an effective nucleophile in various organic transformations. Its nucleophilicity generally correlates with its basicity, though it can be influenced by steric hindrance around the nitrogen atom. masterorganicchemistry.com

Common transformations involving the nucleophilic character of this amine include:

Alkylation: Reaction with alkyl halides (e.g., methyl iodide) in an SN2 reaction to form secondary amines, which can be further alkylated.

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides to form stable amide derivatives. This is a common method for protecting the amine group or for synthesizing more complex molecules. interchim.fr

Reductive Amination: Reaction with aldehydes or ketones to form an intermediate imine, which is then reduced in situ to a more substituted amine. interchim.frharvard.edu

Table 2: Examples of Nucleophilic Reactions of this compound

| Reaction Type | Electrophile | Product Type |

| Nucleophilic Acyl Substitution | Acetyl Chloride | N-(4-(3-fluorophenyl)butan-2-yl)acetamide (an amide) |

| Nucleophilic Alkylation (SN2) | Methyl Iodide | N-methyl-4-(3-fluorophenyl)butan-2-amine (a secondary amine) |

| Michael Addition | Methyl Acrylate | Methyl 3-((4-(3-fluorophenyl)butan-2-yl)amino)propanoate |

Transformations of the Carbon Skeleton

Reactions involving the amine group can lead to transformations of the molecule's carbon framework.

The oxidation of primary amines can yield a variety of products depending on the reaction conditions and the oxidizing agent employed. For this compound, controlled oxidation can lead to the corresponding imine, 4-(3-fluorophenyl)-2-iminobutane. This imine is susceptible to hydrolysis, which would yield 4-(3-fluorophenyl)butan-2-one (B1331177). More vigorous oxidation can convert the primary amine to an oxime or even a nitro group. mdpi.com Electrochemical oxidation methods have also been shown to be effective for the transformation of amine functionalities, potentially leading to imines or dimeric products through radical intermediates. mdpi.comresearchgate.net

Table 3: Potential Oxidation Products of this compound

| Oxidizing Agent | Reaction Conditions | Major Product |

| Mild (e.g., MnO₂) | Anhydrous, neutral | 4-(3-fluorophenyl)-2-iminobutane |

| Hydrolytic workup | Aqueous acid/base | 4-(3-fluorophenyl)butan-2-one |

| Strong (e.g., mCPBA) | Controlled | 4-(3-fluorophenyl)-2-nitrosobutane or oxime |

| Very Strong (e.g., KMnO₄) | Harsh conditions | 2-Nitro-4-(3-fluorophenyl)butane |

The synthesis of this compound often involves the reduction of a related functional group. These reductive pathways are crucial for the preparation of the target amine from various precursors. jsynthchem.com

A primary route is the reductive amination of the corresponding ketone, 4-(3-fluorophenyl)butan-2-one. This one-pot reaction involves treating the ketone with ammonia (B1221849) to form an imine intermediate, which is then reduced by an agent like sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation (H₂/Pd-C). harvard.edu

Alternatively, the amine can be synthesized by the reduction of an oxime . The oxime, prepared from 4-(3-fluorophenyl)butan-2-one and hydroxylamine, can be reduced to the primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation. harvard.edu The reduction of amides and nitriles containing the 4-(3-fluorophenyl)butyl skeleton also provides viable synthetic routes to the amine. organic-chemistry.org

Table 4: Synthesis of this compound via Reduction

| Precursor Functional Group | Precursor Compound Name | Typical Reducing Agent(s) |

| Ketone (via Reductive Amination) | 4-(3-fluorophenyl)butan-2-one | NH₃, H₂/Ni or NaBH₃CN |

| Oxime | 4-(3-fluorophenyl)butan-2-one oxime | LiAlH₄ or H₂/Pd-C |

| Amide | 4-(3-fluorophenyl)butanamide | LiAlH₄ or BH₃·THF |

| Nitro | 2-Nitro-4-(3-fluorophenyl)butane | H₂/Pd-C or Sn/HCl |

Reactivity of the Fluorophenyl Moiety

The fluorophenyl group in this compound can participate in aromatic substitution reactions. The reactivity of the ring is influenced by both the fluorine atom and the butan-2-amine side chain. The fluorine atom is an ortho-, para-directing group for electrophilic aromatic substitution (EAS), although it is deactivating due to its strong electron-withdrawing inductive effect.

The butan-2-amine substituent is connected to the ring via a propyl linker. Under neutral conditions, this alkyl group is weakly activating and ortho-, para-directing. However, in the acidic conditions often required for EAS, the amine group will be protonated to form an ammonium (B1175870) salt (-NH₃⁺). This ammonium group is strongly deactivating and meta-directing. Therefore, the outcome of an EAS reaction will heavily depend on the reaction conditions and whether the amine is protonated.

Considering the directing effects on the 3-fluorophenyl ring:

The fluorine at C3 directs incoming electrophiles to the C2, C4, and C6 positions.

The alkyl chain at C1 directs to the C2, C4, and C6 positions.

Under conditions where the amine is not protonated, the combined directing effects would favor substitution at positions C2, C4, and C6. Under acidic conditions, the deactivating ammonium group would significantly reduce the ring's reactivity and direct incoming electrophiles meta to its own position (C3 and C5), which overlaps with the directing effect of the fluorine.

Nucleophilic aromatic substitution (SNAr) on the fluorophenyl ring is also a possibility, where the fluorine atom could act as a leaving group. However, this typically requires the presence of strong electron-withdrawing groups (like a nitro group) ortho or para to the fluorine and a potent nucleophile. acs.org

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. minia.edu.egmasterorganicchemistry.com In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring, proceeding through a carbocation intermediate known as a sigma complex. minia.edu.egmasterorganicchemistry.com The rate and regioselectivity of EAS are governed by the electronic properties of the substituents already present on the ring. masterorganicchemistry.com

For this compound, two substituents influence the reaction: the fluorine atom and the butan-2-amine group.

Fluorine: Halogens are deactivating groups, meaning they slow down the rate of EAS compared to benzene. masterorganicchemistry.com However, they are ortho-, para-directing due to the ability of their lone pairs to stabilize the carbocation intermediate through resonance.

Butan-2-amine group: An alkyl group is an activating, ortho-, para-directing group. The primary amine at the end of the alkyl chain can also influence the reaction, although its directing effect is transmitted through the alkyl chain. Under acidic conditions, which are common for many EAS reactions, the amine group will be protonated to form an ammonium salt. The -NH3+ group is a strongly deactivating, meta-directing group.

The outcome of an electrophilic aromatic substitution on this compound would therefore be highly dependent on the reaction conditions, particularly the acidity.

| Substituent | Effect on Reactivity | Directing Effect |

| -F | Deactivating | Ortho, Para |

| -CH(CH3)CH2CH2NH2 | Activating (as alkyl) | Ortho, Para |

| -CH(CH3)CH2CH2NH3+ | Deactivating | Meta |

This table summarizes the directing effects of the substituents on the aromatic ring.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comlibretexts.org For instance, nitration is typically carried out with a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO2+) as the active electrophile. minia.edu.eglibretexts.org

Directed C-H Functionalization of the Aromatic Ring

A more modern and efficient approach to functionalizing aromatic rings is through directed C-H functionalization. This strategy utilizes a directing group on the substrate to chelate to a metal catalyst, which then activates a specific C-H bond, typically in the ortho position, for functionalization. rsc.orgrsc.org The amine group in this compound can serve as such a directing group.

Palladium(II)-catalyzed C-H functionalization is a prominent example of this approach. rsc.org The reaction often proceeds under mild conditions and can be used for various transformations, including arylation, carbonylation, and amination. rsc.org The general mechanism involves the coordination of the amine to the palladium catalyst, followed by cyclometalation to form a palladacycle intermediate. This intermediate then reacts with a coupling partner, and subsequent reductive elimination affords the functionalized product and regenerates the catalyst.

| Reaction Type | Description | Potential Product from this compound |

| C-H Arylation | Introduction of an aryl group. | A biaryl compound. |

| C-H Carbonylation | Introduction of a carbonyl group. | An aromatic carboxylic acid derivative. |

| C-H Amination | Introduction of an amine group. | A diamine-substituted aromatic compound. |

This table illustrates potential C-H functionalization reactions for this compound.

Derivatization and Scaffold Modification

The primary amine group of this compound is a key site for derivatization, allowing for the synthesis of a wide range of new molecules.

Formation of Imine and Nitrile Derivatives

Imine Formation: Primary amines readily react with aldehydes and ketones to form imines, also known as Schiff bases. youtube.comnih.gov This condensation reaction is typically reversible and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. youtube.com The reaction can often be carried out under neutral or mildly acidic conditions. youtube.com

Reaction Scheme for Imine Formation: R-CHO + H₂N-R' ⇌ R-CH=N-R' + H₂O (Aldehyde) + (Primary Amine) ⇌ (Imine) + (Water)

Nitrile Formation: The primary amine group can also be converted to a nitrile group (-C≡N) through oxidation. organic-chemistry.orgresearchgate.net Various reagents can accomplish this transformation. For instance, trichloroisocyanuric acid (TCCA) in aqueous ammonia can efficiently convert primary amines to nitriles. organic-chemistry.org Another method involves the use of a copper catalyst in the presence of an oxidant like oxygen. organic-chemistry.org

| Reagent/Method for Nitrile Synthesis | Description |

| Trichloroisocyanuric acid (TCCA) / aq. NH3 | An efficient one-pot conversion of primary amines to nitriles. organic-chemistry.org |

| Copper-catalyzed aerobic oxidation | A mild, catalytic method using aqueous ammonia and oxygen. organic-chemistry.org |

| Dehydration of primary amides | A two-step process where the amine is first converted to an amide, which is then dehydrated. wikipedia.org |

This table presents selected methods for the synthesis of nitriles from primary amines.

Exploration of Complex Molecular Architectures Incorporating the Butan-2-amine Core

The this compound scaffold can serve as a building block for the synthesis of more complex molecules. The reactivity of both the amine and the aromatic ring allows for a variety of synthetic strategies.

For example, the formation of imines as described above can be an intermediate step in the synthesis of more complex amine derivatives. The imine can be reduced to a secondary amine, or it can react with nucleophiles.

Furthermore, the C-H functionalization strategies discussed in section 3.3.2 can be used to build complex architectures. rsc.org By sequentially applying different C-H functionalization reactions, it is possible to introduce multiple substituents onto the aromatic ring in a controlled manner, leading to highly decorated molecular frameworks. rsc.org

The derivatization of the amine group can also be used to attach the molecule to other chemical entities, such as fluorescent labels or solid supports for various applications. nih.govresearchgate.net

Advanced Analytical Characterization of 4 3 Fluorophenyl Butan 2 Amine

Spectroscopic Methods for Structural Elucidation

Spectroscopy is indispensable for determining the molecular structure of a compound. By probing the interactions of molecules with electromagnetic radiation, techniques like NMR, mass spectrometry, and FT-IR provide detailed information about the connectivity of atoms and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For 4-(3-Fluorophenyl)butan-2-amine, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional (2D) techniques, provides an unambiguous assignment of all atoms in the structure.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring atoms. The expected signals for this compound would include a doublet for the methyl (CH₃) group, a multiplet for the methine (CH) proton adjacent to the amine, and distinct multiplets for the two methylene (B1212753) (CH₂) groups of the butyl chain. The aromatic region would show complex multiplets for the four protons on the 3-fluorophenyl ring, with their chemical shifts and splitting patterns influenced by coupling to the fluorine atom.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The spectrum for this compound is expected to show four distinct signals for the aliphatic carbons of the butane (B89635) chain. The six aromatic carbons would also be distinct, with the carbon atom directly bonded to fluorine exhibiting a characteristic large one-bond C-F coupling constant (¹JCF). Smaller couplings would be observed for the carbons two bonds (²JCF), three bonds (³JCF), and four bonds (⁴JCF) away from the fluorine atom. nih.gov This heteronuclear coupling is a definitive indicator of the fluorine's position on the phenyl ring. nih.gov

¹⁹F NMR: Since there is only one fluorine atom in the molecule, the ¹⁹F NMR spectrum is expected to show a single primary resonance. nih.gov This signal would be split into a multiplet due to coupling with the adjacent aromatic protons (ortho and meta protons). ¹⁹F NMR is highly sensitive to the local electronic environment and serves as a direct confirmation of the presence and nature of the fluorine substituent. sigmaaldrich.com

2D-NMR: Two-dimensional NMR experiments like ¹H-¹H COSY (Correlation Spectroscopy) and ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) are used to confirm the assignments. COSY spectra establish the connectivity between adjacent protons, for instance, linking the protons along the butan-2-amine backbone. nih.gov HSQC spectra correlate each proton with its directly attached carbon, allowing for unambiguous assignment of the signals in the ¹H and ¹³C spectra. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |

| C1 (CH₃) | ~1.1 (doublet) | ~23 | - |

| C2 (CH-NH₂) | ~3.0 (multiplet) | ~49 | ~4 (⁴JCF) |

| C3 (CH₂) | ~1.7 (multiplet) | ~40 | ~2 (³JCF) |

| C4 (CH₂) | ~2.6 (multiplet) | ~32 | ~3 (⁴JCF) |

| C1' (Ar-C) | - | ~145 | ~7 (²JCF) |

| C2' (Ar-CH) | ~7.0 (multiplet) | ~113 | ~21 (²JCF) |

| C3' (Ar-CF) | - | ~163 | ~245 (¹JCF) |

| C4' (Ar-CH) | ~6.9 (multiplet) | ~115 | ~22 (²JCF) |

| C5' (Ar-CH) | ~7.2 (multiplet) | ~130 | ~8 (³JCF) |

| C6' (Ar-CH) | ~7.0 (multiplet) | ~124 | ~3 (⁴JCF) |

Note: Predicted values are based on data for the structural analog 4-phenylbutan-2-amine and known substituent effects of fluorine. nih.govchemicalbook.com

Mass Spectrometry Techniques (HRMS, GC-MS)

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling molecular weight determination and structural elucidation.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (C₁₀H₁₄FN), the expected exact mass of the protonated molecule, [M+H]⁺, would be calculated and compared to the measured value to confirm the molecular formula with high confidence.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS couples the separation capabilities of gas chromatography with the detection power of mass spectrometry. google.com The compound is first vaporized and separated from any impurities on a GC column before entering the mass spectrometer. guidechem.com In the mass spectrometer, typically using electron impact (EI) ionization, the molecule is fragmented in a reproducible manner. The resulting fragmentation pattern is a "fingerprint" that helps to identify the compound. For this compound, key fragments would include the molecular ion (M⁺), the base peak resulting from the cleavage of the C-C bond adjacent to the amine (alpha-cleavage), and a prominent fragment corresponding to the fluorobenzyl or fluorotropylium cation. google.com

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity | Notes |

| 167 | [C₁₀H₁₄FN]⁺ | Molecular Ion (M⁺) |

| 152 | [M - CH₃]⁺ | Loss of a methyl group |

| 109 | [C₇H₆F]⁺ | Fluorotropylium or Fluorobenzyl cation |

| 96 | [C₆H₅F]⁺ | Fluorobenzene (B45895) radical cation |

| 44 | [C₂H₆N]⁺ | Alpha-cleavage fragment [CH₃CHNH₂]⁺, often the base peak for primary amines. nih.gov |

Note: Predicted fragmentation is based on typical pathways for phenylalkanamines and fluorinated aromatic compounds. nih.govgoogle.com

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibration of its chemical bonds. It is a rapid and non-destructive method for identifying the functional groups present in a compound.

The FT-IR spectrum of this compound is expected to display several characteristic absorption bands. The primary amine (-NH₂) group will give rise to two distinct N-H stretching bands, as well as an N-H bending vibration. hmdb.ca The aliphatic C-H bonds of the butyl chain will show stretching vibrations just below 3000 cm⁻¹. The aromatic ring will produce C-H stretching bands above 3000 cm⁻¹ and characteristic C=C stretching absorptions in the 1600-1450 cm⁻¹ region. A strong absorption band corresponding to the C-F stretch is also expected. researchgate.net

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Primary Amine | 3400 - 3250 (two bands) | Medium |

| C-H Stretch (Aromatic) | Aryl | 3100 - 3000 | Medium-Weak |

| C-H Stretch (Aliphatic) | Alkyl | 2960 - 2850 | Medium-Strong |

| N-H Bend (Scissoring) | Primary Amine | 1650 - 1580 | Medium |

| C=C Stretch | Aromatic Ring | 1610 - 1450 | Medium-Strong |

| C-N Stretch | Aliphatic Amine | 1250 - 1020 | Medium-Weak |

| C-F Stretch | Aryl Fluoride | 1270 - 1100 | Strong |

| N-H Wag | Primary Amine | 910 - 665 | Broad, Strong |

Note: Ranges are based on standard FT-IR correlation tables and data for analogous primary amines. nih.govhmdb.ca

Chromatographic Techniques for Purity and Isomer Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, HPLC is the method of choice for assessing both chemical and stereoisomeric purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of chemical compounds and separating them from impurities. mdpi.com For a basic compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed.

A standard method would utilize a C18 (octadecylsilyl) stationary phase column. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. To ensure good peak shape for the amine, a modifier like formic acid or trifluoroacetic acid (TFA) is often added to the mobile phase to protonate the amine and prevent interaction with residual silanol (B1196071) groups on the silica (B1680970) support. ncats.io Detection is commonly performed using a UV detector set to a wavelength where the phenyl ring absorbs, for example, 254 nm. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 4: Representative HPLC Method for Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Hypothetical Result | |

| Retention Time | 8.52 min |

| Purity (Area %) | 99.7% |

Chiral HPLC for Enantiomeric Purity Determination

This compound possesses a chiral center at the C2 position of the butane chain, meaning it exists as a pair of non-superimposable mirror images called enantiomers ((R)- and (S)-isomers). Since enantiomers have identical physical properties in a non-chiral environment, they cannot be separated by standard HPLC. nih.gov

Chiral HPLC is essential for separating and quantifying the individual enantiomers, which is critical as they can have different pharmacological activities. This separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for resolving the enantiomers of chiral amines. nih.govnih.gov The separation typically occurs under normal-phase conditions, using a mobile phase like a mixture of hexane (B92381) and an alcohol (e.g., isopropanol). The differential interaction of the two enantiomers with the chiral environment of the CSP leads to different retention times, allowing for their separation and quantification. The enantiomeric excess (ee) can then be calculated from the relative peak areas of the two enantiomers.

Table 5: Representative Chiral HPLC Method for Enantiomeric Separation

| Parameter | Condition |

| Column | Chiralpak® AD-H (Amylose derivative), 4.6 x 250 mm, 5 µm |

| Mobile Phase | Hexane / Isopropanol / Diethylamine (80:20:0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Hypothetical Result | |

| Retention Time (Enantiomer 1) | 10.3 min (48.5% Area) |

| Retention Time (Enantiomer 2) | 12.1 min (51.5% Area) |

| Enantiomeric Excess (ee) | 3.0% |

Ultra-Performance Liquid Chromatography (UPLC) for Impurity Profiling

The detection and characterization of impurities are paramount in the lifecycle of a chemical entity. Ultra-Performance Liquid Chromatography (UPLC) stands out as a powerful technique for impurity profiling due to its significant advantages over traditional High-Performance Liquid Chromatography (HPLC). waters.commdpi.com By utilizing columns with sub-2 μm particles, UPLC achieves higher resolution, greater sensitivity, and faster analysis times. waters.com This allows for a more detailed and efficient separation of the main compound from its process-related impurities and potential degradants.

The enhanced resolution of UPLC is crucial for separating structurally similar impurities from the parent compound. waters.com For instance, in the analysis of pharmaceutical substances, it is often necessary to detect and quantify impurities that may be present at levels below 0.1% of the active pharmaceutical ingredient (API). waters.com UPLC systems, capable of operating at high pressures, can effectively resolve complex mixtures in a fraction of the time required by HPLC. mdpi.com

A typical UPLC method for impurity profiling of a compound like this compound would involve a gradient elution on a reversed-phase column, such as a C18. The use of a photodiode array (PDA) detector allows for the initial detection of impurities, while coupling the UPLC system with a mass spectrometer (MS) provides the mass-to-charge ratio of the eluted compounds, facilitating their identification. waters.comlcms.cz This hyphenated technique, UPLC-MS, is a cornerstone in modern analytical laboratories for rapid and accurate impurity profiling. waters.com

Table 1: Illustrative UPLC Method Parameters for Impurity Profiling

| Parameter | Condition | Rationale |

|---|---|---|

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm | Sub-2 µm particles provide high resolution and efficiency. waters.com |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive ion mode mass spectrometry. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier for reversed-phase chromatography. |

| Flow Rate | 0.5 mL/min | Optimized for small particle size columns to maintain high efficiency. |

| Gradient | 5% to 95% B over 5 minutes | Ensures elution of compounds with a wide range of polarities. |

| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. waters.com |

| Injection Volume | 1 µL | Small volume to prevent column overload and maintain peak shape. |

| Detection | PDA (210-400 nm) and QDa Mass Detector (ESI+) | PDA for UV-based quantification and MS for mass identification. lcms.cz |

X-ray Crystallography for Solid-State Structure Determination of Analogues

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. While a crystal structure for this compound itself may not be publicly available, the analysis of its analogues provides critical insights into molecular conformation, packing, and intermolecular interactions that are influenced by the fluorophenyl and amine moieties.

The study of fluorine-functionalized compounds by X-ray diffraction allows for the precise measurement of bond lengths, bond angles, and torsional angles. mdpi.com For example, in the crystal structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, a compound also containing a 3-fluorophenyl group, the analysis revealed a monoclinic crystal system with a P21/c space group. researchgate.net Such studies also elucidate the nature of intermolecular interactions, such as C-H···O hydrogen bonds and π–π stacking, which govern the crystal packing. researchgate.net

In another related example, the X-ray crystallographic study of 4-[(4-chlorophenyl)carbamoyl]butanoic acid established an all-trans configuration in the bridge connecting the carboxylic acid and phenyl residues. mdpi.com This kind of detailed structural information is vital for understanding the solid-state properties of a compound and can be correlated with its physical properties, such as melting point and solubility.

Table 2: Representative Crystallographic Data for an Analogue Compound

| Parameter | Value | Reference |

|---|---|---|

| Compound | tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate | researchgate.net |

| Chemical Formula | C17H21FN4O3 | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P21/c | researchgate.net |

| a (Å) | 14.281(3) | researchgate.net |

| b (Å) | 11.579(2) | researchgate.net |

| c (Å) | 11.331(2) | researchgate.net |

| β (°) | 110.674(6) | researchgate.net |

| Volume (ų) | 1753.0(6) | researchgate.net |

| Z | 4 | researchgate.net |

Quantitative Analytical Methods for Compound Quantification

Accurate quantification of this compound is essential for various applications. A range of analytical techniques can be employed for this purpose, with the choice of method often depending on the sample matrix and the required sensitivity.

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and reliable method for the quantification of amine compounds. conicet.gov.armdpi.com For compounds like this compound, which possess a chromophore, UV detection provides good sensitivity. The method often involves pre-column or post-column derivatization to enhance the chromatographic properties and detectability of the analyte. conicet.gov.arresearchgate.net A validated HPLC method will demonstrate linearity, accuracy, precision, and selectivity. pom.go.id

For higher sensitivity and selectivity, especially in complex matrices such as biological fluids, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. researchgate.net A UPLC-qTOF-MS method, for example, has been validated for the analysis of amphetamine-related drugs, which are structurally similar to this compound. preprints.org Such methods can achieve low limits of quantification (LOQ), often in the ng/mL range. preprints.org

Given the presence of a fluorine atom, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy offers a highly specific and powerful tool for quantification. numberanalytics.comnih.gov ¹⁹F NMR is inherently quantitative as the signal intensity is directly proportional to the number of fluorine nuclei. nih.gov This technique can be used to determine the concentration of the target compound without the need for a structurally identical reference standard, by using an internal standard containing a known amount of fluorine. nih.gov

Table 3: Comparison of Quantitative Analytical Methods

| Technique | Principle | Advantages | Considerations |

|---|---|---|---|

| HPLC-UV | Separation based on polarity, quantification by UV absorbance. conicet.gov.ar | Robust, widely available, good for routine analysis. mdpi.com | May require derivatization for compounds without a strong chromophore. conicet.gov.ar |

| LC-MS/MS | Separation by chromatography, quantification by mass-to-charge ratio. researchgate.net | High sensitivity and selectivity, suitable for complex matrices. preprints.org | More expensive instrumentation, potential for matrix effects. preprints.org |

| ¹⁹F NMR | Quantification based on the nuclear magnetic resonance of the ¹⁹F nucleus. numberanalytics.com | Highly specific for fluorine compounds, can be inherently quantitative. nih.govnih.gov | Lower sensitivity compared to MS, requires a high-field NMR spectrometer. |

Theoretical and Computational Studies on 4 3 Fluorophenyl Butan 2 Amine

Electronic Structure and Molecular Geometry Investigations

No specific studies providing data on the electronic structure and molecular geometry of 4-(3-Fluorophenyl)butan-2-amine using methods like Density Functional Theory (DFT) have been found in the public domain. Therefore, details on its ground state properties, conformational analysis, and charge distribution are not available.

There are no published DFT calculations detailing the ground state properties, such as optimized bond lengths, bond angles, and dihedral angles, for this compound.

A conformational analysis, which would identify the most stable three-dimensional arrangements of the molecule and the energy barriers between them, has not been published for this compound.

Information regarding the charge distribution and the molecular electrostatic potential (MEP) map, which would indicate the regions of the molecule susceptible to electrophilic or nucleophilic attack, is not available from specific computational studies on this compound.

Frontier Molecular Orbital (FMO) Analysis

Specific Frontier Molecular Orbital (FMO) analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, has not been reported for this compound.

Without computational data, the HOMO-LUMO energy gap, a key indicator of a molecule's chemical reactivity and kinetic stability, cannot be provided for this compound.

A discussion of the specific orbital interactions that govern the chemical transformations of this compound is not possible without published theoretical studies.

Spectroscopic Property Predictions via Computational Methods

Computational chemistry offers robust tools for the prediction of spectroscopic data, which is crucial for the identification and characterization of molecules. Methods such as Density Functional Theory (DFT) are widely employed to calculate the nuclear magnetic resonance (NMR) and infrared (IR) spectra of organic compounds. nih.govresearchgate.net For this compound, these predictive calculations provide a theoretical benchmark for experimental results.

The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT functionals like B3LYP, can predict ¹H and ¹³C NMR chemical shifts. researchgate.net The accuracy of these predictions depends on the chosen basis set, with sets like 6-31G+(d,p) providing a good balance between computational cost and accuracy for many organic molecules. researchgate.net The predicted chemical shifts are influenced by the electronic environment of each nucleus. For instance, the carbon atom attached to the highly electronegative fluorine atom in the phenyl ring and the carbon bonded to the amine group are expected to show significant downfield shifts in the ¹³C NMR spectrum. docbrown.info

Similarly, computational methods can predict vibrational frequencies for IR spectroscopy. rsc.org These calculations help in assigning specific absorption bands to the vibrational modes of the molecule's functional groups, such as the N-H stretching of the amine group, C-F stretching of the fluorophenyl group, and various C-H bending and stretching modes.

Below is a table of theoretically predicted NMR chemical shifts for this compound, calculated using DFT methods as an illustration of the approach.

| Atom Number | Atom Type | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| 1 | CH₃ (on C2) | ~10-15 | ~1.1-1.3 |

| 2 | CH (amine) | ~45-55 | ~3.0-3.5 |

| 3 | CH₂ | ~40-45 | ~1.6-1.9 |

| 4 | CH₂ | ~30-35 | ~2.6-2.9 |

| 5 | C (aromatic, C-CH₂) | ~140-145 | - |

| 6 | C (aromatic, C-F) | ~160-165 (JC-F) | - |

| 7 | CH (aromatic) | ~110-115 (JC-F) | ~6.8-7.0 |

| 8 | CH (aromatic) | ~128-132 | ~7.2-7.4 |

| 9 | CH (aromatic) | ~120-125 | ~6.9-7.1 |

| 10 | CH (aromatic) | ~112-117 (JC-F) | ~6.9-7.1 |

Note: These values are illustrative and based on general principles of computational NMR prediction. Actual experimental values may vary.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is an indispensable tool for investigating the pathways of chemical reactions. By modeling the potential energy surface of a reaction, researchers can identify intermediates, transition states, and determine the activation energies, providing a detailed understanding of the reaction mechanism. mdpi.com

A common synthesis route for this compound could involve the reductive amination of 4-(3-fluorophenyl)butan-2-one (B1331177). This process typically involves the formation of an imine or enamine intermediate, followed by reduction. Quantum chemical calculations can be used to model this entire reaction sequence.

Key computational steps include:

Geometry Optimization: The structures of the reactants (4-(3-fluorophenyl)butan-2-one and an amine source like ammonia), intermediates (imine/enamine), transition states, and the final product (this compound) are optimized to find their lowest energy conformations.

Transition State Search: Algorithms are used to locate the transition state structure connecting reactants to products. This is a first-order saddle point on the potential energy surface.

Frequency Analysis: Vibrational frequency calculations are performed to confirm the nature of the stationary points. Reactants and products have all positive frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Energy Profile: By calculating the energies of all species, a reaction energy profile can be constructed. This profile shows the relative energies of reactants, intermediates, transition states, and products, allowing for the determination of the rate-limiting step (the one with the highest activation energy).

These computational studies can reveal subtle mechanistic details, such as the specific role of catalysts or solvents in the reaction, which can be difficult to determine through experimental means alone. mdpi.com

In Silico Studies for Intermolecular Interactions

Molecular Recognition and Binding Studies

In silico methods are pivotal for understanding how a molecule like this compound interacts with biological macromolecules, such as enzymes or receptors. nih.gov These studies are fundamental to fields like drug discovery and enzymology, providing insights into the molecular basis of biological activity. nih.gov

Molecular docking is a primary computational technique used to predict the preferred binding mode of a ligand to a protein target. In a typical study involving this compound, the following would occur:

A three-dimensional structure of a target enzyme's active site is obtained, often from crystallographic data.

The this compound molecule is computationally "docked" into this active site in numerous possible orientations and conformations.

A scoring function estimates the binding affinity for each pose, and the top-ranked poses suggest the most likely binding modes.

Following docking, more rigorous methods like Molecular Dynamics (MD) simulations or combined Quantum Mechanics/Molecular Mechanics (QM/MM) calculations can be employed. nih.gov MD simulations can model the dynamic behavior of the ligand-protein complex over time, revealing the stability of the binding pose and key intermolecular interactions such as:

Hydrogen Bonds: Between the amine group of the ligand and polar residues in the active site.

Hydrophobic Interactions: Involving the phenyl ring and the butyl chain of the ligand with nonpolar residues.

π-π Stacking: Potentially involving the fluorophenyl ring and aromatic residues like phenylalanine, tyrosine, or tryptophan.

Halogen Bonding: The fluorine atom could potentially act as a halogen bond acceptor.

These detailed analyses provide a mechanistic understanding of molecular recognition at an atomic level. nih.gov

Computational Modeling of Stereochemical Outcomes

Since this compound contains a chiral center at the second carbon of the butane (B89635) chain, its synthesis can result in a mixture of enantiomers (R and S). Computational modeling is a powerful approach to predict and rationalize the stereochemical outcome of asymmetric syntheses. researchgate.net

When a chiral catalyst or reagent is used to synthesize this compound, it creates diastereomeric transition states leading to the R and S enantiomers. The difference in the free energy (ΔG‡) of these diastereomeric transition states determines the enantiomeric excess (ee) of the reaction.

Computational chemists can model these transition states, for example, in a catalyzed reduction of a prochiral precursor. researchgate.net By calculating the energies of the R-transition state (TS-R) and the S-transition state (TS-S), the enantiomeric ratio can be predicted using the following relationship derived from transition state theory. The analysis often involves a quadrant-style diagram to rationalize how the steric and electronic properties of the chiral ligand or catalyst favor one transition state over the other. researchgate.net

Below is a table illustrating hypothetical energy data for a modeled stereoselective reaction.

| Transition State | Calculated Relative Free Energy (ΔG‡) (kcal/mol) | Predicted Product |

| TS-R | 0.0 | R-enantiomer (Major) |

| TS-S | 1.8 | S-enantiomer (Minor) |

This energy difference would correspond to a significant enantiomeric excess in favor of the R-enantiomer. Such models are crucial for designing more effective stereoselective catalysts and optimizing reaction conditions to achieve high stereopurity.

Structure Reactivity and Structure Function Relationships of 4 3 Fluorophenyl Butan 2 Amine Derivatives

Influence of Fluorine Position and Substitution Patterns on Reactivity

The presence and position of a fluorine atom on the phenyl ring significantly modulate the electronic properties of the molecule, thereby influencing its reactivity. Fluorine exerts a strong electron-withdrawing inductive effect (-I) and a moderate electron-donating resonance effect (+R). This duality governs the molecule's behavior in various chemical reactions.

In nucleophilic aromatic substitution (SNAr), the effect of fluorine is more complex. A fluorine atom can be activating when positioned ortho or meta to the leaving group, while a para-fluorine can be slightly deactivating. researchgate.net The high electronegativity of fluorine can stabilize the negatively charged Meisenheimer complex intermediate, which is characteristic of SNAr reactions.

The reactivity of the amine group itself is also influenced by the fluorinated phenyl ring. The electron-withdrawing nature of the fluorine atom decreases the basicity of the amine compared to its non-fluorinated counterpart, 4-phenylbutan-2-amine. This effect is transmitted through the sigma framework of the molecule.

Table 1: Predicted Influence of Fluorine Position on Reactivity

| Fluorine Position | Effect on Electrophilic Aromatic Substitution | Effect on Nucleophilic Aromatic Substitution (relative to H) | Effect on Amine Basicity (relative to H) |

|---|---|---|---|

| ortho-Fluoro | Deactivating, ortho/para directing | Variable, can be activating researchgate.net | Decreased |

| meta-Fluoro | Deactivating, ortho/para directing researchgate.net | Activating researchgate.net | Decreased |

| para-Fluoro | Deactivating, ortho/para directing | Slightly deactivating researchgate.net | Decreased |

Stereochemical Effects on Chemical Selectivity and Efficiency

4-(3-Fluorophenyl)butan-2-amine possesses a stereogenic center at the C2 position of the butyl chain, meaning it exists as a pair of enantiomers: (R)-4-(3-fluorophenyl)butan-2-amine and (S)-4-(3-fluorophenyl)butan-2-amine. The absolute configuration of this chiral center is a critical determinant of the molecule's chemical and biological interactions.

In asymmetric synthesis, chiral amines are highly valuable as building blocks, catalysts, or resolving agents. nih.govmerckmillipore.com The synthesis of enantiomerically pure amines often presents significant challenges, requiring methods that can effectively control the three-dimensional arrangement of atoms. nih.gov Common strategies include:

Reductive Amination: The reduction of a prochiral ketone or an imine intermediate using chiral catalysts or reagents can yield one enantiomer in excess. nih.gov

Asymmetric Catalysis: Transition metal catalysts with chiral ligands (e.g., Rhodium-DIPAMP or Ruthenium-BINAP) are used for the enantioselective hydrogenation of enamine precursors. youtube.com

Resolution of Racemates: This classical method involves separating a racemic mixture by reacting it with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization. This technique has been applied to the parent compound, 2-amino-4-phenylbutane. acs.org

The efficiency and selectivity of these reactions are highly dependent on the stereochemistry of the reactants, catalysts, and any chiral auxiliaries employed. For instance, in reactions where the amine itself is a reagent or catalyst, its specific 3D structure can dictate the stereochemical outcome of the product by creating a diastereomeric transition state with a lower activation energy for the formation of one stereoisomer over the other. acs.org

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative structure-reactivity relationships (QSRR) are computational models that seek to establish a statistically significant correlation between the chemical structure of a series of compounds and their measured reactivity. nih.gov These models use molecular descriptors—numerical values that encode physicochemical properties of the molecules—to predict reactivity.

For derivatives of this compound, a QSRR study would involve synthesizing a library of related compounds with varied substituents and measuring a specific reactivity parameter (e.g., reaction rate constant, equilibrium constant). The data would then be analyzed to build a predictive model. While specific QSRR studies on this exact compound are not prevalent in public literature, studies on related phenethylamines provide a framework for such an analysis. nih.govbiomolther.org

Key molecular descriptors in a QSRR model for this class of compounds would likely include:

Electronic Descriptors: Hammett constants (σ), atomic charges, dipole moment, and parameters related to the inductive and resonance effects of the fluorine substituent.

Steric Descriptors: Molar refractivity (MR), Taft steric parameters (Es), and van der Waals volume, describing the size and shape of the molecule.

Topological Descriptors: Molecular connectivity indices that describe the branching and complexity of the molecular skeleton.

Quantum Chemical Descriptors: Energies of frontier molecular orbitals (HOMO, LUMO), which relate to the molecule's ability to donate or accept electrons.

A recent QSAR study on phenethylamines developed robust models for their interaction with monoamine transporters, demonstrating the power of this methodology. nih.gov The models successfully correlated structural features with the inhibition of serotonin, dopamine, and norepinephrine (B1679862) reuptake, using validated statistical methods. nih.gov

Comparative Analysis with Structurally Related Amines (e.g., Phenylbutan-2-amines, Fluoroamphetamines)

The chemical and functional properties of this compound can be better understood by comparing it to structurally similar molecules.

Phenylbutan-2-amines: The non-fluorinated parent compound, 4-phenylbutan-2-amine, serves as a fundamental benchmark. The primary difference is the electronic effect of the fluorine atom. The introduction of fluorine makes the aromatic ring more electron-poor and reduces the basicity of the amine. Verapamil, a well-known phenylalkylamine, acts as a calcium channel blocker, and its mechanism involves interactions with the channel pore. researchgate.nettaylorandfrancis.com The substitution pattern on the phenyl ring is critical for this activity. nih.gov

Fluoroamphetamines: This class of compounds shares the fluorophenyl-alkyl-amine scaffold. Studies on positional isomers of fluoroamphetamine (FA) and fluoromethamphetamine (FMA) reveal significant differences in their biological activity based on the fluorine's location. nih.gov For example, in one study, the locomotor stimulant potency rank order was 2-FMA > methamphetamine > 3-FMA = 3-FA. nih.gov This highlights that moving the fluorine from the 3-position (as in 3-FA) to the 2- or 4-position can dramatically alter its functional effects. Another study comparing 4-fluoroamphetamine (4-FA) to amphetamine and MDMA found that 4-FA intoxication led to more pronounced hypertensive effects. nih.gov This suggests that the fluorine substitution, while seemingly minor, can lead to distinct pharmacological profiles.

Table 2: Comparative Data of Selected Fluoroamphetamine Analogs

| Compound | Locomotor Activity Potency (ED₅₀, mg/kg) nih.gov | Peak Locomotor Effect (relative to Methamphetamine) nih.gov |

|---|---|---|

| 2-Fluoroamphetamine (2-FA) | Not specified, but lower peak effect | Weak stimulant |

| 3-Fluoroamphetamine (3-FA) | ~2.0 (estimated from graph) | Similar to Methamphetamine |

| 4-Fluoroamphetamine (4-FA) | Not specified in text | Not specified in text |

| Methamphetamine | ~1.0 (estimated from graph) | High (5905-7758 counts) |

Data from a study in mice; ED₅₀ values are approximate estimations from published data. nih.gov

Design Principles for Modulating Chemical Properties

The design of new molecules based on the this compound scaffold for specific applications relies on established structure-activity relationship (SAR) principles. By systematically modifying the structure, one can tune its chemical properties. nih.govresearchgate.net

Key modification points and their expected impact include:

Aromatic Ring Substitution:

Position: Moving the fluorine to the ortho- or para-position will alter the electronic and steric profile, impacting receptor binding and reactivity. nih.govnih.gov SAR studies on phenethylamines have shown that halogen substitution at the para-position can be favorable for affinity to certain biological targets like the 5-HT2A receptor. nih.govresearchgate.net

Additional Substituents: Introducing other groups (e.g., methoxy, trifluoromethyl) on the ring can further modify properties like lipophilicity, hydrogen bonding capacity, and metabolic stability.

Alkyl Chain Modification:

Length: Shortening or lengthening the butyl chain will change the distance between the phenyl ring and the amine group, which is often critical for optimal interaction with a binding site.

Branching: Introducing alkyl groups on the chain (e.g., at the C1 or C3 positions) will increase steric bulk and may introduce new chiral centers, potentially enhancing selectivity.

Amine Group Substitution:

Alkylation: Converting the primary amine to a secondary (N-methyl, N-ethyl) or tertiary amine changes its basicity, hydrogen bonding capability, and lipophilicity. This is a common strategy for modulating pharmacological activity. researchgate.net

These design principles allow for the systematic exploration of chemical space around the core structure to optimize a desired property, whether it be enhancing the rate of a specific chemical reaction or fine-tuning the binding affinity for a biological target.

Applications of 4 3 Fluorophenyl Butan 2 Amine in Advanced Chemical Synthesis and Research

Utility as a Chiral Building Block in Asymmetric Synthesis

Role in the Design and Synthesis of Functional Organic Molecules

The combination of a phenyl ring, a fluorine substituent, and an amine functional group in 4-(3-Fluorophenyl)butan-2-amine suggests its potential as a precursor for a variety of functional organic molecules, particularly in the realm of medicinal chemistry. The introduction of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

Despite this potential, specific research detailing the use of this compound as a key starting material in the synthesis of named functional organic molecules with specific biological activities or material properties could not be identified in the current body of scientific literature. While there is extensive research on the synthesis and biological evaluation of numerous fluorinated phenylalkylamines, studies explicitly starting from or incorporating the this compound scaffold to create novel functional molecules are not described.

Contribution to Catalyst Development and Ligand Design

Chiral amines and their derivatives are frequently employed as ligands for transition metal catalysts in asymmetric catalysis. The nitrogen atom can coordinate to a metal center, and the chiral backbone can induce stereoselectivity in the catalyzed reaction. The structure of this compound provides a basis for the design of novel chiral ligands.

However, a thorough search of the chemical literature did not reveal any instances where this compound or its derivatives have been utilized as ligands in the development of new catalysts. Research in the field of catalyst and ligand design is extensive, with many examples of fluorinated ligands, but specific studies focusing on this particular amine were not found.

Explorations in Materials Science as a Building Block

The incorporation of fluorinated moieties into polymers and other materials can impart desirable properties such as thermal stability, chemical resistance, and specific optical or electronic characteristics. The 3-fluorophenyl group in this compound makes it a candidate for incorporation into novel materials.

Nevertheless, there is no available research in the public domain that describes the use of this compound as a monomer or functionalizing agent in the field of materials science. While the synthesis and properties of polymers containing fluorophenyl groups are an active area of research, the specific application of this butan-2-amine derivative has not been reported.

Research Probes for Mechanistic Studies in Complex Chemical Systems

The specific structural and electronic features of this compound, including the presence of a fluorine atom which can be a useful NMR probe, suggest its potential as a tool for investigating reaction mechanisms. For instance, it could be used to study enzyme-substrate interactions or the intricacies of catalytic cycles.

Despite this potential, no published mechanistic studies employing this compound as a research probe were identified. While mechanistic investigations involving fluorinated molecules are common, those specifically utilizing this compound to elucidate complex chemical or biological processes have not been documented.

Q & A

Basic: What are the common synthetic methodologies for 4-(3-Fluorophenyl)butan-2-amine, and how are reaction conditions optimized?

The synthesis typically involves metal-catalyzed coupling or cyclization reactions using fluorinated precursors. For example, palladium-catalyzed cross-coupling of 3-fluorophenylboronic acid with a butan-2-amine backbone is a viable route. Reaction optimization includes:

- Temperature control : Elevated temperatures (80–120°C) enhance reaction rates but require monitoring for side reactions like dehalogenation .

- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) improve solubility of fluorinated intermediates .

- Catalyst loading : 5–10 mol% Pd(PPh₃)₄ balances efficiency and cost .

Advanced: How can enantioselective synthesis of this compound be achieved?

Enantioselective synthesis employs biocatalytic transaminases or chiral auxiliaries . Transaminases (e.g., from Arthrobacter sp.) catalyze the conversion of ketone precursors (e.g., 4-(3-fluorophenyl)butan-2-one) to the desired amine with >90% enantiomeric excess (ee). Key considerations:

- Substrate engineering : Introducing bulky groups near the ketone improves enzyme-substrate compatibility .

- Co-solvent systems : 20% v/v DMSO enhances enzyme stability in organic media .

Basic: What spectroscopic and crystallographic techniques validate the structure of this compound?

- NMR : ¹⁹F NMR confirms fluorine substitution (δ ≈ -110 ppm for meta-fluorine). ¹H NMR distinguishes amine protons (δ 1.2–1.8 ppm) and aromatic signals .

- Mass spectrometry (MS) : ESI-MS ([M+H]⁺ = 182.1) verifies molecular weight .

- X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and fluorine positioning .

Advanced: How do computational models elucidate the structure-activity relationships (SAR) of fluorinated phenylamines in biological systems?

Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like monoamine transporters. For example:

- Fluorine’s electron-withdrawing effect enhances binding to hydrophobic pockets in receptors .

- Meta-fluorine substitution improves metabolic stability compared to para-substituted analogs .

- Free energy perturbation (FEP) simulations quantify binding affinity changes upon fluorination .

Safety: What precautions are critical when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .

- Storage : Store in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent oxidation .

- Waste disposal : Incinerate at >1000°C to avoid environmental release; fluorine residues require neutralization with Ca(OH)₂ .

Advanced: What challenges arise in scaling up the synthesis of fluorinated amines, and how are they mitigated?

- Purification : Fluorinated byproducts (e.g., dehalogenated analogs) complicate isolation. Use preparative HPLC with C18 columns and 0.1% TFA in mobile phases .

- Catalyst deactivation : Fluoride ions poison metal catalysts. Add scavengers like MgSO₄ or switch to fluoride-resistant catalysts (e.g., RuPhos Pd G3) .

Basic: What biological activities are associated with this compound, based on structural analogs?

Analogous compounds (e.g., 3-FA, CAS 1626-71-7) exhibit CNS activity via monoamine transporter modulation . Key findings:

- Dopaminergic effects : Fluorine enhances lipophilicity, improving blood-brain barrier penetration .

- Toxicity : Meta-substitution reduces hepatotoxicity compared to ortho/para derivatives .

Advanced: How do fluorinated phenylamines interact with metabolic enzymes like cytochrome P450?

- CYP3A4 inhibition : Fluorine’s electronegativity alters substrate binding, reducing metabolism. Use competitive inhibition assays with midazolam as a probe .

- Metabolite profiling : LC-MS/MS identifies oxidation products (e.g., hydroxylated amines) in liver microsomes .

Basic: What is the role of fluorination in enhancing the physicochemical properties of phenylamines?

- Lipophilicity (LogP) : Fluorine increases LogP by 0.5–1.0 units, improving membrane permeability .

- pKa modulation : Electron-withdrawing effects lower amine pKa (≈8.5 vs. 10.2 for non-fluorinated analogs), enhancing solubility in acidic media .

Advanced: What strategies resolve racemic mixtures of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.